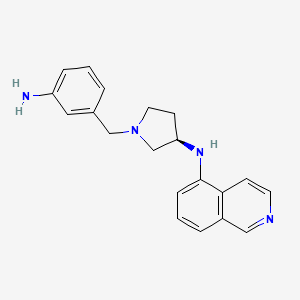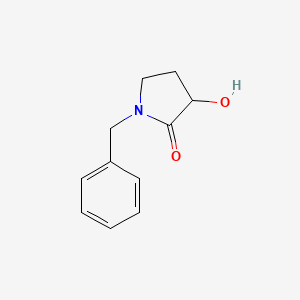
1-Benzyl-3-hydroxypyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3-hydroxypyrrolidin-2-one is a chemical compound belonging to the pyrrolidin-2-one family It is characterized by a five-membered lactam ring with a hydroxyl group at the third position and a benzyl group at the first position
準備方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-hydroxypyrrolidin-2-one can be synthesized through several methods. One common approach involves the hydroxylation of 1-benzoylpyrrolidine using microbial transformation. For instance, Aspergillus sp. has been used to hydroxylate 1-benzoylpyrrolidine, yielding (S)-1-benzoyl-3-pyrrolidinol. This intermediate can then be converted to this compound through chemical reactions .
Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic processes. The reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina is a common method. This reaction is carried out at high temperatures and pressures to yield the desired product .
化学反応の分析
Types of Reactions: 1-Benzyl-3-hydroxypyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
1-Benzyl-3-hydroxypyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for microbial transformations.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals
作用機序
The mechanism of action of 1-Benzyl-3-hydroxypyrrolidin-2-one involves its interaction with specific molecular targets. The compound’s hydroxyl group can form hydrogen bonds with target proteins, influencing their activity. Additionally, the benzyl group can enhance the compound’s binding affinity to hydrophobic pockets within proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
1-Benzyl-3-hydroxypyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: Lacks the benzyl and hydroxyl groups, resulting in different chemical properties and reactivity.
3-Hydroxypyrrolidin-2-one: Similar structure but without the benzyl group, leading to variations in biological activity.
1-Benzylpyrrolidin-2-one: Lacks the hydroxyl group, affecting its solubility and reactivity.
The presence of both the benzyl and hydroxyl groups in this compound makes it unique, providing distinct chemical and biological properties .
特性
CAS番号 |
5336-34-5 |
|---|---|
分子式 |
C11H13NO2 |
分子量 |
191.23 g/mol |
IUPAC名 |
1-benzyl-3-hydroxypyrrolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c13-10-6-7-12(11(10)14)8-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2 |
InChIキー |
ZFKSGLSXEGBCIH-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=O)C1O)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


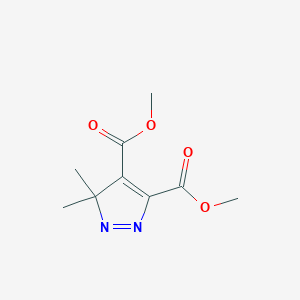
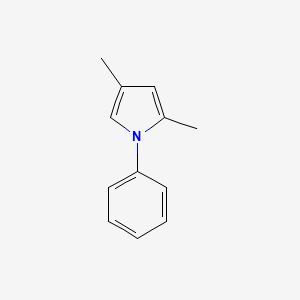
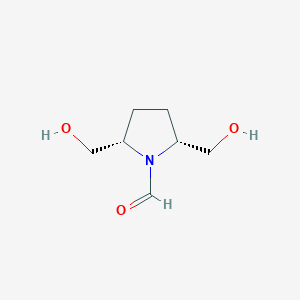

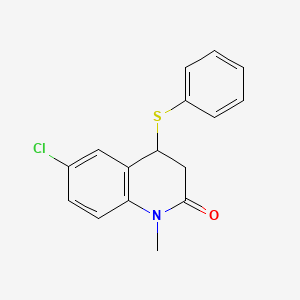
![N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-4-benzoylbenzamide](/img/structure/B12882702.png)
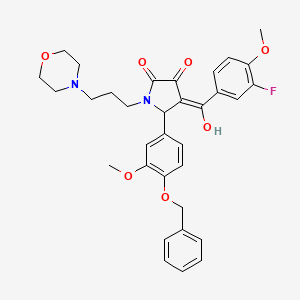

![4-Quinolinamine, 7-chloro-N-[5-(4-morpholinyl)-8-isoquinolinyl]-](/img/structure/B12882712.png)
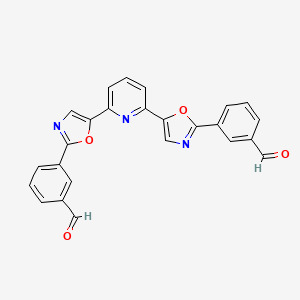
![[(5,7-Dibromoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12882725.png)
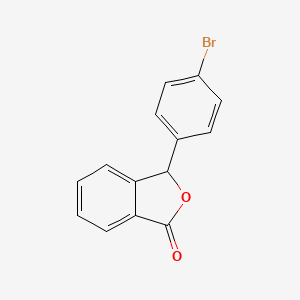
![1-[5-(Dipropylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12882741.png)
